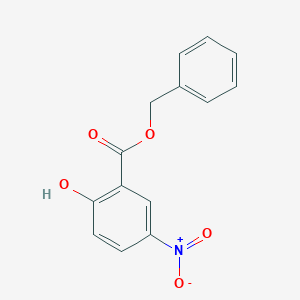

Benzyl 2-hydroxy-5-nitrobenzoate

Description

Contextualization within Nitro-substituted Benzoic Acid Esters

Benzyl (B1604629) 2-hydroxy-5-nitrobenzoate belongs to the extensive class of nitro-substituted benzoic acid esters. These compounds are characterized by a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an ester functional group (-COOR). The presence and position of the nitro group, an electron-withdrawing moiety, significantly influence the chemical properties of the aromatic ring and the reactivity of the ester.

The synthesis of these esters typically follows one of two primary pathways:

Esterification of a nitrobenzoic acid: This involves reacting the corresponding nitrobenzoic acid (e.g., 2-hydroxy-5-nitrobenzoic acid) with an alcohol (in this case, benzyl alcohol) in the presence of an acid catalyst. nbinno.com

Nitration of a pre-existing benzoic acid ester: This method introduces a nitro group onto the aromatic ring of a benzoic acid ester, such as methyl benzoate (B1203000). orgsyn.orgorgsyn.org The nitration of benzoic acid itself is also a common route to produce the precursor nitrobenzoic acids. orgsyn.orgtruman.edu

Various nitrating agents and conditions are employed, including mixtures of nitric acid and sulfuric acid, to achieve the desired substitution pattern. orgsyn.orgtruman.edu The synthesis of p-nitrobenzoic acid, for instance, can also be achieved through the oxidation of p-nitrotoluene. The choice of synthetic route often depends on the desired isomer and the availability of starting materials. It has been noted that nitrating methyl benzoate followed by hydrolysis can yield a purer m-nitrobenzoic acid compared to the direct nitration of benzoic acid. orgsyn.org

| Method | Starting Material | Key Reagents | Primary Product | Reference |

|---|---|---|---|---|

| Nitration of Ester | Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl m-nitrobenzoate | orgsyn.org |

| Nitration of Acid | Benzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | m-Nitrobenzoic Acid (major) | orgsyn.orgtruman.edu |

| Oxidation | Nitrotoluenes | Nitric Acid (at high temp/pressure) | Nitrobenzoic Acids | google.com |

| Hydrolysis (Saponification) | Methyl m-nitrobenzoate | NaOH, then HCl | m-Nitrobenzoic Acid | orgsyn.org |

Significance in Contemporary Organic Synthesis Research

The primary significance of Benzyl 2-hydroxy-5-nitrobenzoate in contemporary research lies in its role as a key reactant and building block for synthesizing more complex and pharmaceutically relevant molecules. Its bifunctional nature, possessing hydroxyl, nitro, and benzyl ester groups, allows for a variety of chemical transformations.

A notable application is its use as a reactant in the preparation of a novel, selective, and orally available non-amidine inhibitor of the Tissue Factor/Factor VIIa (TF/FVIIa) complex. The TF/FVIIa complex is a critical initiator of the extrinsic coagulation cascade, and its inhibition is a therapeutic target for thrombotic disorders. The specific structure of Benzyl 2-hydroxy-5-nitrobenzoate provides the necessary chemical scaffold for the multi-step synthesis of this complex inhibitor.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 155388-71-9 | |

| Molecular Formula | C₁₄H₁₁NO₅ | |

| Molecular Weight | 273.24 g/mol | |

| IUPAC Name | benzyl 2-hydroxy-5-nitrobenzoate | |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)N+[O-])O | |

| InChI Key | InChI=1S/C14H11NO5/c16-13-7-6-11(15(18)19)8-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |

Overview of Advanced Chemical and Biological Research Directions

The research landscape for compounds related to Benzyl 2-hydroxy-5-nitrobenzoate extends into advanced chemical and biological applications, primarily driven by the functionalities of the ortho-nitrobenzyl group.

Photocleavable Protecting Groups: The o-nitrobenzyl moiety is a well-established photoremovable protecting group. acs.org Upon irradiation with UV light, compounds containing this group can be cleaved, releasing a protected molecule in a controlled manner. nih.govrsc.org This "uncaging" strategy is a powerful tool in chemical biology for the spatiotemporal release of bioactive agents like drugs or signaling molecules within cellular environments. nih.gov Research in this area focuses on fine-tuning the photochemical properties of the nitrobenzyl group to control the release kinetics and the wavelength of light required for cleavage. acs.org While direct studies on Benzyl 2-hydroxy-5-nitrobenzoate as a photocleavable agent are not prominent, its structural similarity to other o-nitrobenzyl systems suggests potential for such applications.

Nitric Oxide (NO) Releasing Materials: The 2-hydroxy-5-nitrobenzyl scaffold has been investigated for its ability to act as a protecting group for diazeniumdiolates, which are nitric oxide (NO) donors. This research has led to the development of NO-releasing polymers with enhanced biocompatibility, demonstrating potential for use in medical implants and coatings. The 2-hydroxy-5-nitrobenzyl group provides thermal stability while allowing for efficient NO release under physiological conditions.

Analytical and Biochemical Applications: The parent acid, 2-hydroxy-5-nitrobenzoic acid (also known as 5-Nitrosalicylic acid), has found use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nbinno.com Its properties facilitate the analysis of peptides and glycans. nbinno.com Furthermore, it is used in assays to measure the activity of enzymes like α-amylase. nbinno.com These applications for the parent acid could inspire research into analogous uses for its ester derivatives, including Benzyl 2-hydroxy-5-nitrobenzoate, in proteomics, glycomics, and diagnostic assays.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-13-7-6-11(15(18)19)8-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKITKPTEJNJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566355 | |

| Record name | Benzyl 2-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155388-71-9 | |

| Record name | Benzyl 2-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Benzyl 2 Hydroxy 5 Nitrobenzoate

Esterification Reactions for Benzyl (B1604629) 2-hydroxy-5-nitrobenzoate

The formation of the ester linkage in Benzyl 2-hydroxy-5-nitrobenzoate is a critical step in its synthesis. This can be accomplished through various esterification techniques, with the choice of method often depending on factors such as starting material availability, desired yield, and reaction conditions.

Direct Esterification of 2-Hydroxy-5-nitrobenzoic Acid with Benzyl Alcohol

The most direct route to Benzyl 2-hydroxy-5-nitrobenzoate is the Fischer-Speier esterification of 2-hydroxy-5-nitrobenzoic acid (also known as 5-nitrosalicylic acid) with benzyl alcohol. researchgate.net This acid-catalyzed reaction involves the refluxing of the carboxylic acid and alcohol, typically in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, to drive the equilibrium towards the formation of the ester and water. wvu.edunih.gov To enhance the yield, an excess of one of the reactants, usually the less expensive one, is often employed, or the water produced during the reaction is removed. wvu.edu

The synthesis of the precursor, 5-nitrosalicylic acid, is itself a key consideration. It is typically prepared by the nitration of salicylic (B10762653) acid using a mixture of nitric acid and sulfuric acid. scispace.com A continuous process for this nitration has been developed using a micro-reactor, which offers advantages in terms of reaction control and safety. scispace.com Another method involves the use of dilute nitric acid in the presence of sodium dodecylsulfate, which can afford high regioselectivity. rsc.org

While specific yield and reaction condition data for the direct benzylation of 5-nitrosalicylic acid is not extensively detailed in publicly available literature, the general principles of Fischer esterification are well-established. The reaction of benzyl alcohol with acetic acid, for instance, has been studied with various catalysts, providing insights into the potential conditions for the synthesis of benzyl esters. researchgate.netresearchgate.netbcrec.id

Transesterification Approaches

An alternative to direct esterification is transesterification, which involves the reaction of an existing ester with an alcohol in the presence of a catalyst. For the synthesis of Benzyl 2-hydroxy-5-nitrobenzoate, a potential route would be the transesterification of a simpler alkyl ester, such as methyl 2-hydroxy-5-nitrobenzoate, with benzyl alcohol. This method can be advantageous if the starting methyl ester is more readily available or if the reaction conditions for transesterification are milder than for direct esterification.

The starting material, methyl 5-nitrosalicylate, can be synthesized by the nitration of methyl salicylate (B1505791). google.com Catalytic systems for the transesterification of various esters have been investigated, with catalysts such as zeolites and metal oxides showing activity. For example, the transesterification of methyl salicylate with isoamyl alcohol has been studied using sulfated zirconia and other solid acid catalysts. researchgate.net While specific data for the transesterification to benzyl 2-hydroxy-5-nitrobenzoate is scarce, the general methodology provides a viable synthetic strategy.

Evaluation of Catalytic Systems in Esterification

The choice of catalyst is crucial in esterification reactions as it influences the reaction rate, yield, and selectivity. Both homogeneous and heterogeneous catalysts have been employed for the synthesis of benzyl esters.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are common homogeneous catalysts for Fischer esterification due to their effectiveness and low cost. researchgate.netresearchgate.net However, they can lead to side reactions and present challenges in separation and purification.

Heterogeneous Catalysts: Solid acid catalysts offer advantages such as ease of separation, reusability, and often milder reaction conditions. Zeolites, such as H-ZSM-5, have been shown to be effective catalysts for the esterification of benzyl alcohol with acetic acid. bcrec.idanalis.com.my The acidity and porosity of the zeolite play a significant role in its catalytic activity. analis.com.my Other solid acid catalysts, including sulfated metal-incorporated MCM-48 and niobium-based catalysts, have also been explored for the synthesis of benzyl esters, demonstrating high yields and selectivity under specific conditions. nih.govnih.gov

Below is a comparative table of catalytic systems used in the esterification of benzyl alcohol with various carboxylic acids, which can serve as a reference for the synthesis of Benzyl 2-hydroxy-5-nitrobenzoate.

| Catalyst | Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | Acetic Acid | Benzyl Alcohol | 1:5 | Reflux | 14 | - |

| Sulfated Iron-MCM-48 | Acetic Acid | Benzyl Alcohol | 1:2 | 60 | 6 | 98.9 |

| Niobium(V) Chloride | Benzoic Acid | Benzyl Alcohol | 1:1 | Room Temp | 3 | 92 |

| Niobium grafted SiO2 | Benzoic Acid | Benzyl Alcohol | 1:1 | Reflux | 9 | 90 |

| Zeolite HX | Acetic Acid | Benzyl Alcohol | 1:4 | 110 | 12 | ~58 |

Interactive Data Table: Catalytic Esterification of Benzyl Alcohol This table presents data from various studies on the synthesis of benzyl esters, providing a basis for selecting catalysts for the synthesis of Benzyl 2-hydroxy-5-nitrobenzoate.

Functional Group Interconversions and Derivatization Strategies

In addition to direct ester formation, Benzyl 2-hydroxy-5-nitrobenzoate can be synthesized through the modification of precursor molecules that already contain either the benzyl ester or the nitro group.

Nitration of Phenolic Esters to Introduce the Nitro Moiety

A plausible synthetic route involves the nitration of benzyl salicylate. Benzyl salicylate, the benzyl ester of salicylic acid, can be synthesized by the esterification of salicylic acid with benzyl alcohol. researchgate.net Subsequent nitration would introduce the nitro group onto the aromatic ring. The key challenge in this approach is achieving regioselectivity, as the nitration of salicylic acid and its derivatives can yield both 3-nitro and 5-nitro isomers. thestudentroom.co.uk

The directing effects of the hydroxyl and ester groups on the aromatic ring will influence the position of nitration. The hydroxyl group is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. In the case of benzyl salicylate, the strong activating effect of the hydroxyl group would likely direct the incoming nitro group to the positions ortho and para to it. Therefore, careful control of reaction conditions and the choice of nitrating agent are crucial to favor the formation of the desired 5-nitro isomer.

Studies on the regioselective nitration of aromatic compounds have explored various nitrating agents and catalysts, such as dinitrogen pentoxide with zeolite catalysts, to enhance the yield of the para-isomer. google.com Another approach utilizes an aqueous solution of sodium dodecylsulfate with dilute nitric acid to achieve high regioselectivity in the nitration of phenols. rsc.org

Manipulation of Hydroxyl and Nitro Groups on the Benzyl Moiety

While less common for this specific target molecule, synthetic strategies involving the manipulation of functional groups on the benzyl moiety could also be envisioned. This might involve starting with a precursor where the benzyl group is already substituted with a group that can be later converted to a hydroxyl or nitro group. However, this approach is generally more complex and less direct than the methods described above. For instance, a synthetic sequence could potentially involve the use of a protected hydroxymethyl group or a precursor to a nitro group on the benzyl ring, which is then deprotected or converted in a later step. Such strategies are highly dependent on the availability of suitable starting materials and the compatibility of the functional groups with the reaction conditions.

Preparation of Precursor Intermediates (e.g., 2-Hydroxy-5-nitrobenzoic Acid, 2-Hydroxy-5-nitrobenzyl Chloride)

The synthesis of Benzyl 2-hydroxy-5-nitrobenzoate is fundamentally reliant on the efficient preparation of its constituent precursors. The two most prominent intermediates are 2-Hydroxy-5-nitrobenzoic acid and 2-Hydroxy-5-nitrobenzyl chloride, each synthesized through distinct chemical routes.

2-Hydroxy-5-nitrobenzoic Acid

Also known as 5-Nitro-salicylic acid, this compound is a crucial building block. cionpharma.com It typically appears as a yellowish solid or tan to orange powder. nbinno.com The primary method for its synthesis is the nitration of salicylic acid. nbinno.com One established method involves using a mixture of nitric acid and acetic acid. nbinno.com More advanced techniques include using ceric ammonium (B1175870) nitrate (B79036) with a phase transfer catalyst under microwave irradiation or employing a continuous flow nitration process in a tubular microreactor, which can offer improved yield and selectivity. nbinno.com This compound is a key intermediate in the production of the anti-inflammatory drug Mesalamine. cionpharma.comnbinno.com

Table 1: Physicochemical Properties of 2-Hydroxy-5-nitrobenzoic Acid

| Property | Value | References |

|---|---|---|

| Molecular Formula | C7H5NO5 | nbinno.comchemsynthesis.com |

| Molecular Weight | 183.12 g/mol | nbinno.comchemsynthesis.com |

| Melting Point | 228-230 °C | nbinno.comsigmaaldrich.com |

| Appearance | Yellowish solid or tan to orange powder | nbinno.com |

| Solubility | Soluble in water, alcohol, and diethyl ether | cionpharma.comnbinno.com |

| CAS Number | 96-97-9 | nbinno.com |

2-Hydroxy-5-nitrobenzyl Chloride

This precursor can be synthesized from p-nitrophenol. A detailed procedure involves reacting p-nitrophenol with concentrated hydrochloric acid and an excess of methylal, using sulfuric acid as a catalyst. orgsyn.org The reaction is maintained at a controlled temperature for several hours while hydrogen chloride gas is bubbled through the mixture. orgsyn.org The product, 2-hydroxy-5-nitrobenzyl chloride, separates as a solid and can be purified by recrystallization. orgsyn.org An alternative, nearly quantitative synthesis involves treating 2-hydroxy-5-nitrobenzyl alcohol with hydrogen chloride in an ethanolic solution. orgsyn.org A related compound, 2-Hydroxy-5-nitrobenzyl bromide, is also used as a protein modifying reagent in biochemical research. sigmaaldrich.com

Table 2: Synthesis of 2-Hydroxy-5-nitrobenzyl Chloride from p-Nitrophenol

| Parameter | Details | Reference |

|---|---|---|

| Reactants | p-Nitrophenol, Concentrated Hydrochloric Acid, Methylal | orgsyn.org |

| Catalyst | Concentrated Sulfuric Acid | orgsyn.org |

| Temperature | 70 ± 2°C | orgsyn.org |

| Reaction Time | 4–5 hours | orgsyn.org |

| Purification | Recrystallization from hot benzene (B151609) | orgsyn.org |

| Yield | 69% (based on p-nitrophenol) | orgsyn.org |

| Product Melting Point | 129–130°C | orgsyn.org |

Green Chemistry Principles in Benzyl 2-hydroxy-5-nitrobenzoate Synthesis

The conventional synthesis of nitroaromatic compounds and their subsequent esterification often involves harsh reagents and generates significant chemical waste. For instance, traditional nitration relies on a "mixed acid" approach (nitric and sulfuric acids), which poses environmental and safety challenges. nih.gov In response, green chemistry principles are being actively applied to develop cleaner and more efficient synthetic routes.

Solvent-Free and Aqueous Reaction Conditions

A key focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents.

For the nitration step required to produce precursors, research has explored solvent-free methods. One such approach uses trifluoromethanesulfonic acid to catalyze nitration with 68% nitric acid under solvent-free conditions, achieving high yields in a short time at room temperature. organic-chemistry.org Another strategy involves mild nitration methods using tert-butyl nitrite (B80452), which can be applied to the green chemical scale-up of nitroaromatic compounds while minimizing waste. dtic.mil For certain transformations, aqueous mediums are also viable; for example, primary nitroalkanes can be effectively synthesized from alkyl halides and silver nitrite in water. organic-chemistry.org

For the final esterification step, solvent-free conditions are particularly effective. The reaction of carboxylic acids with alcohols can be achieved using supported iron oxide nanoparticles as a catalyst without any solvent. nih.gov This method is applicable to a wide range of aromatic and aliphatic carboxylic acids. nih.gov

Development of Recyclable Catalysts

The ability to recover and reuse catalysts is a cornerstone of sustainable chemical synthesis, reducing both cost and environmental impact. researchgate.net

In the context of esterification, which is the final step in forming Benzyl 2-hydroxy-5-nitrobenzoate, several recyclable catalysts have been developed. Supported iron oxide nanoparticles (FeNP@SBA-15) have proven to be a highly efficient and reusable catalyst for the esterification of carboxylic acids. nih.gov This catalyst can be easily separated from the reaction mixture by simple filtration and reused for up to ten consecutive runs without a significant loss of activity. nih.gov Similarly, simple zinc(II) salts, particularly zinc oxide (ZnO), have been identified as effective and recyclable catalysts for the esterification of fatty acids, a process that shares mechanistic principles with the synthesis of the target compound. nih.govnicl.it The ZnO catalyst, which is soluble under reaction conditions, can be recovered and reused for multiple cycles with sustained high yields. nih.gov

For the nitration step, a recyclable nitrating reagent based on saccharin (B28170) has been introduced as a bench-stable, inexpensive, and mild alternative to traditional mixed acids, offering broad functional group tolerance. nih.gov

Table 3: Examples of Recyclable Catalysts in Esterification

| Catalyst | Substrates | Key Features | Reference |

|---|---|---|---|

| Supported Iron Oxide Nanoparticles (FeNP@SBA-15) | Benzoic acid and methanol (B129727) | Solvent-free conditions; reusable for up to 10 runs with an average yield of 97%. | nih.gov |

| Zinc Oxide (ZnO) | Fatty acids and alcohols | Homogeneous catalysis with heterogeneous recycling; reusable for at least 5 runs with yields >92%. | nih.gov |

| Tungsten-loaded Y-zeolite | Lactic acid and butanol | High activity and selectivity; optimized for continuous flow reactions. | researchgate.net |

| Amberlyst 131 (Ion Exchange Resin) | Acrylic acid and n-butanol | Found to be more efficient than other tested resins like Amberlyst 15. | researchgate.net |

Advanced Spectroscopic and Spectrometric Characterization of Benzyl 2 Hydroxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Benzyl (B1604629) 2-hydroxy-5-nitrobenzoate, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the benzyl group and the substituted aromatic ring.

The benzylic protons (CH₂) are expected to appear as a singlet, typically in the range of δ 5.3-5.4 ppm, a chemical shift influenced by the adjacent oxygen atom of the ester group. The protons of the phenyl ring of the benzyl group would likely resonate as a multiplet in the region of δ 7.3-7.5 ppm.

The aromatic protons on the 2-hydroxy-5-nitrobenzoate moiety are expected to exhibit a more complex pattern due to the electronic effects of the hydroxyl, nitro, and ester functional groups. The proton ortho to the hydroxyl group and meta to the nitro group is expected to be a doublet. The proton meta to the hydroxyl group and ortho to the nitro group would likely appear as a doublet of doublets. Finally, the proton ortho to the nitro group and meta to the ester functionality is also expected to be a doublet. The phenolic hydroxyl proton would likely appear as a broad singlet at a downfield chemical shift.

For a related compound, benzyl 2-nitrobenzoate (B253500), the ¹H NMR spectrum in CDCl₃ shows signals at δ 7.82 (dd, J = 7.8, 1.4 Hz, 1H), 7.70 (dd, J = 7.4, 1.7 Hz, 1H), 7.61-7.52 (m, 2H), 7.40-7.31 (m, 5H), and 5.33 (s, 2H). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 2-hydroxy-5-nitrobenzoate

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzylic CH₂ | 5.3 - 5.4 | s | - |

| Benzyl Phenyl H | 7.3 - 7.5 | m | - |

| Ar-H (ortho to -OH) | 7.0 - 7.2 | d | ~9.0 |

| Ar-H (ortho to -NO₂) | 8.5 - 8.7 | d | ~2.5 |

| Ar-H (meta to -OH) | 8.2 - 8.4 | dd | ~9.0, ~2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The spectrum of Benzyl 2-hydroxy-5-nitrobenzoate is expected to show distinct signals for each carbon atom in its unique chemical environment.

The carbonyl carbon of the ester group is anticipated to resonate at a downfield chemical shift, typically in the range of δ 164-166 ppm. The benzylic carbon (CH₂) is expected to appear around δ 67-68 ppm. The carbons of the benzyl phenyl group would likely show signals in the δ 128-136 ppm region. The aromatic carbons of the 2-hydroxy-5-nitrobenzoate moiety will have their chemical shifts influenced by the attached functional groups. The carbon bearing the hydroxyl group is expected to be shielded, while the carbon attached to the nitro group will be deshielded.

For the related compound, benzyl 2-nitrobenzoate, the ¹³C NMR spectrum in CDCl₃ displays signals at δ 164.97, 147.96, 134.61, 132.74, 131.67, 129.65, 128.44, 128.41, 128.35, 127.16, 123.67, and 68.05 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl 2-hydroxy-5-nitrobenzoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164 - 166 |

| Benzylic CH₂ | 67 - 68 |

| Benzyl Phenyl C | 128 - 136 |

| Ar-C (ipso to -COOBn) | 120 - 122 |

| Ar-C (ipso to -OH) | 155 - 158 |

| Ar-C (ipso to -NO₂) | 140 - 142 |

| Ar-CH (ortho to -OH) | 118 - 120 |

| Ar-CH (ortho to -NO₂) | 125 - 127 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For Benzyl 2-hydroxy-5-nitrobenzoate, this would be particularly useful for confirming the connectivity of the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the signals for the benzylic CH₂ group and the aromatic CH groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzyl 2-hydroxy-5-nitrobenzoate is expected to show characteristic absorption bands for its various functional groups. The presence of a strong absorption band corresponding to the C=O stretching vibration of the ester group is anticipated in the region of 1720-1740 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the range of 3200-3600 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be observed around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would likely appear in the 1450-1600 cm⁻¹ region.

The FT-IR spectrum of the related compound 5-nitrosalicylic acid shows characteristic peaks for the hydroxyl, nitro, and carboxylic acid groups. nih.gov

Table 3: Predicted FT-IR Frequencies for Benzyl 2-hydroxy-5-nitrobenzoate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Ester) | 1720 - 1740 |

| N=O Asymmetric Stretch | 1520 - 1560 |

| C=C Aromatic Stretch | 1450 - 1600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of Benzyl 2-hydroxy-5-nitrobenzoate is expected to be dominated by vibrations of the aromatic rings and the nitro group. The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. Aromatic ring breathing modes are also characteristically strong in Raman spectra.

For a similar compound, 2-chloro-5-nitrobenzyl alcohol, FT-Raman bands for the nitro group scissoring modes are observed at 794 cm⁻¹ and 805 cm⁻¹. nipne.ro

Table 4: Predicted Raman Frequencies for Benzyl 2-hydroxy-5-nitrobenzoate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| N=O Symmetric Stretch | 1340 - 1380 (strong) |

| Aromatic Ring Breathing | 990 - 1010 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with a very high degree of accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules that may have the same nominal mass. researchgate.net For Benzyl 2-hydroxy-5-nitrobenzoate, HRMS can confirm its molecular formula, C₁₄H₁₁NO₅, by measuring its exact mass. This capability is crucial for confirming the identity of the compound in complex mixtures and for elucidating fragmentation pathways. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁NO₅ |

| Nominal Mass | 273 u |

| Monoisotopic (Exact) Mass | 273.06372 u |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is highly effective for analyzing compounds in complex matrices. nih.gov For the analysis of Benzyl 2-hydroxy-5-nitrobenzoate, a reversed-phase HPLC method would typically be employed, using a C18 or phenyl-hexyl column. cpu.edu.cn The mobile phase would likely consist of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water, often with a small amount of acid like formic or acetic acid to improve peak shape and ionization efficiency. vu.edu.au

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized (typically via ESI) and detected. The use of tandem mass spectrometry (LC-MS/MS) allows for selected reaction monitoring (SRM), providing high sensitivity and selectivity for quantitative analysis. nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process typically leads to extensive and reproducible fragmentation, providing a characteristic "fingerprint" for the compound. libretexts.org For Benzyl 2-hydroxy-5-nitrobenzoate (MW=273.24), the EI mass spectrum would be expected to show a molecular ion peak ([M]⁺•) at m/z 273. Key fragmentation pathways would likely involve the cleavage of the ester bond. The loss of the benzyloxy radical (•OCH₂C₆H₅) would yield a fragment at m/z 166, corresponding to the 2-hydroxy-5-nitrobenzoyl cation. Alternatively, cleavage of the benzyl-oxygen bond could lead to the formation of the stable benzyl cation or its rearranged tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very common fragment for benzyl-containing compounds. researchgate.net The loss of the entire benzyl group would result in an ion corresponding to 2-hydroxy-5-nitrobenzoic acid at m/z 183.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula |

|---|---|---|

| 273 | Molecular Ion [M]⁺• | [C₁₄H₁₁NO₅]⁺• |

| 182 | [M - C₇H₇]⁺ (Loss of benzyl radical) | [C₇H₄NO₅]⁺ |

| 166 | [M - OC₇H₇]⁺ (Loss of benzyloxy radical) | [C₇H₄NO₃]⁺ |

| 91 | Benzyl/Tropylium ion | [C₇H₇]⁺ |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and large molecules, and it is the most common ion source for LC-MS. rsc.org ESI typically generates protonated molecules [M+H]⁺, or adducts with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov For Benzyl 2-hydroxy-5-nitrobenzoate, ESI in positive ion mode would be expected to produce a strong signal for the protonated molecule at m/z 274. Due to the acidic phenolic proton, negative ion mode could also be effective, generating a deprotonated molecule [M-H]⁻ at m/z 272. ESI is often coupled with multistage tandem mass spectrometry (MSⁿ), where precursor ions like [M+H]⁺ are isolated and fragmented to provide detailed structural information. nih.gov The inclusion of "supercharging" reagents like m-nitrobenzyl alcohol in the spray solution can sometimes enhance the signal intensity and charge state of analytes in ESI. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The structure of Benzyl 2-hydroxy-5-nitrobenzoate contains several chromophores—the benzene (B151609) ring, the nitro group (NO₂), and the carbonyl group (C=O) of the ester—which are part of a conjugated system. This extended conjugation results in characteristic absorption bands.

The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions associated with the carbonyl and nitro groups. researchgate.net Related aromatic nitro compounds and hydroxybenzoate esters are known to absorb strongly in the UV region. nist.govscirp.org The spectrum of Benzyl 2-hydroxy-5-nitrobenzoate would likely exhibit multiple absorption bands, with the exact positions (λmax) influenced by the solvent polarity. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the same ring significantly influences the electronic distribution and the energy of the transitions.

| Electronic Transition Type | Associated Chromophore | Expected λmax Region |

|---|---|---|

| π → π | Benzene ring, C=O, NO₂ | 200-280 nm |

| π → π | Extended conjugated system | 280-400 nm |

| n → π* | C=O, NO₂ | >300 nm (typically lower intensity) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π–π stacking.

While the specific crystal structure of Benzyl 2-hydroxy-5-nitrobenzoate is not publicly available, analysis of the closely related compound, Benzyl 2,6-dihydroxy-3-nitrobenzoate , provides significant insight into the likely structural features. uky.eduresearchgate.net X-ray analysis of this analog revealed that the nitro group is essentially coplanar with the attached benzene ring, which indicates conjugation with the π-electron system. uky.eduresearchgate.net The crystal structure is stabilized by a network of both intramolecular and intermolecular hydrogen bonds. uky.edu It is reasonable to infer that Benzyl 2-hydroxy-5-nitrobenzoate would exhibit similar characteristics, including a planar arrangement of the nitrobenzoate moiety and the formation of hydrogen bonds involving the phenolic hydroxyl group and the nitro or carbonyl groups.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO₆ |

| Molecular Weight | 289.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0050 (3) |

| b (Å) | 6.1633 (2) |

| c (Å) | 20.1048 (6) |

| β (°) | 97.5817 (12) |

| Volume (ų) | 1228.90 (7) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 90.0 (2) |

Mechanistic Organic Chemistry of Benzyl 2 Hydroxy 5 Nitrobenzoate Transformations

Elucidation of Reaction Pathways

The reaction pathways of Benzyl (B1604629) 2-hydroxy-5-nitrobenzoate are complex, with each functional group influencing the reactivity of the others. The electron-withdrawing nature of the nitro group, for instance, significantly impacts the reactivity of both the ester linkage and the aromatic ring.

The hydrolysis of the ester bond in Benzyl 2-hydroxy-5-nitrobenzoate is a fundamental transformation, typically proceeding via a base-catalyzed mechanism. This reaction involves the cleavage of the acyl-oxygen bond.

Detailed Research Findings: The alkaline hydrolysis of benzoate (B1203000) esters, such as the benzyl ester of 2-hydroxy-5-nitrobenzoate, generally follows the bimolecular acyl-oxygen cleavage (BAC2) mechanism. nih.gov The rate-determining step in this pathway is the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, which forms a tetrahedral intermediate. nih.gov This intermediate then collapses, eliminating the benzyloxide anion as the leaving group to yield the carboxylate salt of 2-hydroxy-5-nitrobenzoic acid.

The kinetics of this hydrolysis are influenced by several factors:

Electronic Effects: The presence of the electron-withdrawing nitro group at the para-position to the hydroxyl group (and meta to the carboxyl group) increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally accelerates the rate of hydrolysis compared to unsubstituted benzoate esters.

Leaving Group Stability: The stability of the leaving group, the benzyloxide anion, is a crucial factor. While benzyl alcohol is a relatively stable alcohol, its leaving group ability is less than that of a phenoxide ion, which is stabilized by resonance. nih.gov

Neighboring Group Participation: The ortho-hydroxyl group can potentially participate in the reaction, for example, through intramolecular hydrogen bonding that could influence the orientation and reactivity of the ester group. In related systems like 2-aminobenzoate (B8764639) esters, the neighboring amino group has been shown to act as an intramolecular general base catalyst, leading to rate enhancements of 50- to 100-fold compared to their para-substituted analogs. nih.gov A similar, though likely weaker, effect could be considered for the hydroxyl group.

| Compound | Ester Group | Half-life (t1/2) in minutes |

|---|---|---|

| Phenyl benzoate | -O-Phenyl | 11 |

| Methyl benzoate | -O-Methyl | 14 |

| Ethyl benzoate | -O-Ethyl | 14 |

| Benzyl benzoate | -O-Benzyl | 16 |

| Propyl benzoate | -O-Propyl | 19 |

| Butyl benzoate | -O-Butyl | 21 |

The reduction of the nitro group is a common and significant reaction for nitroaromatic compounds, converting them into the corresponding amino derivatives. This transformation can be achieved through various chemical and biological methods.

Detailed Research Findings: The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway involves the sequential formation of a nitroso compound and then a hydroxylamine (B1172632) derivative, which is finally reduced to the amine. nih.govorientjchem.org This can occur via successive two-electron steps (hydride transfers) or through a radical mechanism involving single-electron transfers. nih.gov

Chemical Reduction: A variety of chemical reagents can effect this transformation. The choice of reagent can be critical to avoid side reactions or to achieve selectivity in multifunctional molecules.

Metal/Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and mild method for reducing nitro groups to amines. commonorganicchemistry.com

Catalytic Hydrogenation: This is a highly efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com Care must be taken as this method can also reduce other functional groups.

Other Reagents: Tin(II) chloride (SnCl₂) is another mild reagent effective for this reduction. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can sometimes be used for selective reduction when more than one nitro group is present. commonorganicchemistry.com

Bioreduction Pathways: Many microorganisms have evolved pathways to reduce nitroaromatic compounds, which are often environmental pollutants. nih.gov This bioreduction is typically a cometabolic process, meaning the bacteria require another carbon source to provide the necessary reducing equivalents (like NADH or NADPH). nih.govnih.gov The reactions are catalyzed by a class of enzymes known as nitroreductases, which transfer electrons to the nitro group. nih.govscielo.br The process generally mirrors the chemical reduction pathway, yielding nitroso, hydroxylamino, and finally amino products. nih.govscielo.br This enzymatic reduction is central to the mechanism of action and potential toxicity of many nitroaromatic drugs. scielo.br

| Reagent System | Key Characteristics | Reference |

|---|---|---|

| H₂ with Pd/C or PtO₂ | Highly efficient but can reduce other functional groups (alkenes, alkynes, etc.). | commonorganicchemistry.comwikipedia.org |

| H₂ with Raney Nickel | Effective, often used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe in acidic media (e.g., HCl, Acetic Acid) | Mild, common, and cost-effective method. | wikipedia.org |

| SnCl₂ in acidic media | Mild conditions, good for sensitive substrates. | commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Useful in aqueous solutions. | wikipedia.org |

The substituents already present on the benzoate ring—a hydroxyl group, a nitro group, and an ester group—determine the feasibility and regioselectivity of further substitution reactions.

Detailed Research Findings:

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene (B151609) ring. The existing substituents direct the position of the incoming electrophile.

Directing Effects: The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director. The ester group (-COOR) and the nitro group (-NO₂) are both deactivating groups and are meta-directors. mnstate.edu

Nucleophilic Aromatic Substitution (SNAr): In SNAr, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. This mechanism is favored by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group. nih.gov

Activation: The nitro group at C5 makes the ring highly electron-deficient and activates it for nucleophilic attack. It is ortho to the C6-hydrogen and the C4-hydrogen, and para to the hydroxyl group at C2.

Potential Reactions: A strong nucleophile could potentially displace the hydroxyl group at the C2 position, as it is para to the activating nitro group. The reaction would proceed through a resonance-stabilized anionic intermediate known as a Meisenheimer intermediate. nih.gov

Photochemical Reaction Mechanisms

The 2-nitrobenzyl moiety is a well-known photolabile or "photoremovable" protecting group. The structure of Benzyl 2-hydroxy-5-nitrobenzoate contains a related 2-hydroxy-5-nitrobenzyl ester system, suggesting a rich photochemistry.

2-Nitrobenzyl derivatives are widely used as "caged compounds," where a biologically active molecule is rendered inert until released by a pulse of light. psu.edu

Detailed Research Findings: The photorelease mechanism of substrates from 2-nitrobenzyl protecting groups is a well-studied process. nih.govacs.org Upon absorption of UV light, the reaction is initiated by an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group. rsc.org This primary step forms a transient intermediate known as an aci-nitro tautomer, which has a characteristic strong absorption around 400 nm. acs.org

Previously, it was thought that this aci-nitro intermediate directly rearranged to release the protected substrate. However, more detailed studies using laser flash photolysis have revised this mechanism. nih.govacs.org The aci-nitro tautomer undergoes a cyclization to form a short-lived 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.gov This cyclic intermediate then rearranges and fragments, ultimately liberating the carboxylic acid (in this case, 2-hydroxy-5-nitrobenzoic acid) and forming a 2-nitrosobenzaldehyde byproduct. nih.govrsc.orgresearchgate.net The rate of substrate release is often limited by the decay of these subsequent intermediates, not by the initial decay of the aci-nitro species. nih.gov The 2-hydroxy-5-nitrobenzyl group has been specifically employed as a protecting group for diazeniumdiolates, where it confers thermal stability but allows for efficient release of nitric oxide in aqueous solutions. nih.gov

Beyond its role as a protecting group, the benzyl moiety, especially when substituted with nitro groups, can undergo other photochemical reactions, such as oxidation.

Detailed Research Findings: The photochemistry of benzyl derivatives often involves oxidation at the benzylic carbon. The benzyl alcohol that would be released upon hydrolysis of the title compound is itself photoreactive.

Intramolecular Photoredox: Related nitrobenzyl alcohols are known to undergo an intramolecular photoredox reaction in aqueous solution. cdnsciencepub.com This pathway results in the concurrent reduction of the nitro group to a nitroso group and the oxidation of the benzylic alcohol to an aldehyde. researchgate.netcdnsciencepub.com

Photooxidation: Benzyl alcohol can be photo-oxidized to benzaldehyde (B42025) and subsequently to benzoic acid. researchgate.netresearchgate.net This process often occurs in the presence of oxygen and can be sensitized by photocatalysts like titanium dioxide (TiO₂). researchgate.net Recent studies under atmospheric conditions have shown that the photooxidation of benzyl alcohol in the presence of NOx is a source of secondary organic aerosols. copernicus.org Notably, these experiments identified a wide range of ring-retaining products, including hydroxylated and nitrated species such as 4-nitrocatechol (B145892) and 2-hydroxy-5-nitrobenzyl alcohol , the direct precursor alcohol to the acid portion of the title compound. copernicus.org This indicates that photooxidation of the released benzyl alcohol fragment could lead to a complex mixture of nitrophenolic compounds.

Rearrangement Reactions Involving Benzylic and Phenolic Moieties

The structure of Benzyl 2-hydroxy-5-nitrobenzoate incorporates both a phenolic ester and a benzylic group, making it a candidate for several intramolecular rearrangement reactions. These reactions typically require specific catalysts or conditions, such as the presence of a Lewis acid or irradiation with UV light, to facilitate the migration of functional groups. While specific studies on the rearrangement of Benzyl 2-hydroxy-5-nitrobenzoate are not extensively documented in publicly available literature, its potential reactivity can be inferred from well-established rearrangement reactions of analogous compounds, such as the Fries rearrangement and the Smiles rearrangement.

One of the most relevant potential transformations is the Fries rearrangement , a reaction that converts a phenolic ester into a hydroxy aryl ketone. sigmaaldrich.comwikipedia.org This reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) and involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. The reaction is known to be selective for the ortho and para positions. wikipedia.org For Benzyl 2-hydroxy-5-nitrobenzoate, a Fries rearrangement would theoretically lead to the formation of benzoyl-substituted hydroxy-nitrobenzoic acids. The reaction proceeds through the formation of an acylium carbocation intermediate after the coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.org The reaction conditions, particularly temperature, can influence the regioselectivity, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product. wikipedia.org

Another potential rearrangement is the photo-Fries rearrangement , which proceeds via a radical mechanism upon UV irradiation and can also yield ortho and para hydroxy ketones. wikipedia.org

The Smiles rearrangement is another possibility, particularly given the presence of the electron-withdrawing nitro group, which can activate the ring system for nucleophilic aromatic substitution. This intramolecular reaction involves the migration of an aryl group from a heteroatom to an adjacent carbon. In a variation of this reaction, the benzyloxy group could potentially rearrange, although this is less common than the typical aryloxy migrations seen in classical Smiles rearrangements. rsc.org

The following table outlines the potential products of a Fries rearrangement of a model compound, phenyl benzoate, which illustrates the typical outcomes of this reaction.

| Reactant | Catalyst/Conditions | Product(s) | Notes |

| Phenyl benzoate | AlCl₃, heat | o-Hydroxybenzophenone and p-Hydroxybenzophenone | The ratio of ortho to para product is dependent on reaction temperature and solvent. wikipedia.org |

| Phenyl benzoate | UV light | o-Hydroxybenzophenone and p-Hydroxybenzophenone | A radical-based mechanism with typically lower yields than the Lewis-acid catalyzed reaction. wikipedia.org |

This table presents data for a model compound due to the lack of specific experimental data for Benzyl 2-hydroxy-5-nitrobenzoate.

Reaction Kinetics and Thermodynamic Analysis

The kinetics of ester hydrolysis are significantly influenced by the substituents on both the acyl and the alcohol portions of the molecule. The presence of an electron-withdrawing nitro group on the phenolic ring of Benzyl 2-hydroxy-5-nitrobenzoate would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increased rate of hydrolysis compared to unsubstituted analogues.

Studies on the alkaline hydrolysis of ethyl p-nitrobenzoate have provided quantitative data on reaction rates, which can serve as a point of comparison. acs.org Similarly, research on the enzymatic hydrolysis of amino acid benzyl esters has shown that the benzyl group can affect substrate affinity and reaction rates. acs.org For instance, the reaction of amino acids with a benzyl ester group was reported to be significantly faster compared to the corresponding methyl ester. acs.org

The thermodynamic properties of related compounds, such as benzyl benzoate, have been studied, providing data on enthalpy of formation and other thermodynamic parameters. nist.govacs.org These values are crucial for understanding the energy changes associated with reactions involving the benzyl ester moiety.

The following table presents kinetic data for the hydrolysis of a related nitro-substituted ester, which can provide an estimate of the reactivity of such compounds.

| Reaction | Compound | Conditions | Rate Constant (k) |

| Alkaline Hydrolysis | Ethyl p-nitrobenzoate | Aqueous solution, 25°C | Data available in specialized literature acs.org |

| n-Butylaminolysis | Ethyl p-nitrobenzoate | - | Data available in specialized literature acs.org |

This table presents kinetic data for a related compound due to the absence of specific data for Benzyl 2-hydroxy-5-nitrobenzoate.

Further research, including experimental kinetic studies and computational modeling, would be necessary to determine the precise rate constants, activation energies, and thermodynamic parameters for the rearrangement and other transformations of Benzyl 2-hydroxy-5-nitrobenzoate. Such studies would provide a more complete understanding of its chemical behavior and reactivity.

Computational Chemistry and Theoretical Modeling of Benzyl 2 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity and stability of Benzyl (B1604629) 2-hydroxy-5-nitrobenzoate.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for studying molecules of this size. It offers a balance between accuracy and computational cost, making it ideal for investigating ground state properties. For aromatic nitro compounds, DFT, particularly using the B3LYP functional with a 6-311++G basis set, is commonly employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic landscape. researchgate.net

Studies on related nitro-substituted benzoic acids reveal key insights applicable to Benzyl 2-hydroxy-5-nitrobenzoate. researchgate.netresearchgate.net DFT calculations are used to determine optimized bond lengths and angles, providing a precise three-dimensional structure. The calculated vibrational spectra (FTIR and FT-Raman) can be compared with experimental data to validate the computational model. researchgate.net

Furthermore, DFT is crucial for analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net For nitroaromatic compounds, the LUMO is often localized on the nitro-containing phenyl moiety, indicating this region's susceptibility to nucleophilic attack or electron acceptance. researchgate.net The Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting sites for potential intermolecular interactions. researchgate.netmdpi.com

Table 1: Representative DFT-Calculated Properties for Nitroaromatic Acids This table presents typical parameters obtained from DFT studies on compounds structurally related to Benzyl 2-hydroxy-5-nitrobenzoate, illustrating the scope of the analysis.

| Parameter | Typical Method | Finding / Application | Source |

|---|---|---|---|

| Optimized Geometry | DFT (B3LYP/6-311++G) | Provides precise bond lengths and angles for the stable conformation. | researchgate.net |

| Vibrational Frequencies | DFT (B3LYP/6-311++G) | Predicts FTIR and FT-Raman spectra; NO₂ stretching vibrations are key markers. | researchgate.netresearchgate.net |

| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311+G(d,p)) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT (B3LYP/6-311+G(d,p)) | Maps electrophilic and nucleophilic sites; negative potential is often near oxygen atoms. | mdpi.com |

| First Order Hyperpolarizability | DFT (B3LYP/6-311++G) | Evaluates non-linear optical (NLO) properties. | researchgate.net |

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered gold standards for accuracy.

For molecules like Benzyl 2-hydroxy-5-nitrobenzoate, full geometry optimization with high-level ab initio methods is often computationally prohibitive. Instead, these methods are typically employed in single-point calculations on a DFT-optimized geometry to refine electronic properties like orbital energies or to study specific phenomena. rsc.org For instance, high-level ab initio calculations have been used to analyze the anion–π binding affinity in related aromatic systems, providing precise energy values for non-covalent interactions that are critical in molecular recognition. researchgate.net These high-accuracy methods can also serve as a benchmark to validate the results obtained from more cost-effective DFT functionals, ensuring the chosen DFT method is appropriate for the system under study. unibo.it

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum calculations. MD simulations on cocrystals of related compounds like 2-nitrobenzoic acid have been used to assess the stability of crystal packing and intermolecular hydrogen bonds. researchgate.net

For a flexible molecule like Benzyl 2-hydroxy-5-nitrobenzoate, which has rotatable bonds in its ester linkage, MD simulations can explore its conformational landscape. Key parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are monitored over time to understand the stability and compactness of the molecule's structure. researchgate.netnih.gov For example, MD simulations of benzyl salicylate (B1505791) complexed with a protein receptor were used to confirm the stability of the binding pose predicted by molecular docking. researchgate.net Similarly, simulations of poly(benzyl acrylate) show how the polymer's conformation changes in different solvent environments. tandfonline.com These studies demonstrate how MD can reveal the preferred conformations of the benzyl group relative to the salicylate ring and how the molecule interacts with its environment, such as with solvent molecules or biological receptors. researchgate.netresearchgate.net

Table 2: Applications of Molecular Dynamics (MD) Simulations in Related Systems This table summarizes the use of MD simulations to study the dynamic properties of compounds containing benzyl, salicylate, or nitrobenzoate moieties.

| MD Analysis | System Studied | Insights Gained | Source |

|---|---|---|---|

| Complex Stability | Benzyl salicylate - CD81 Receptor | Assessed stability of the ligand-protein complex predicted by docking. | researchgate.net |

| Conformational Stability | 2-Nitrobenzoic Acid Cocrystal | Analyzed RMSD and RMSF to confirm the stability of the complex. | researchgate.net |

| Compactness / Folding | Poly(benzyl acrylate) | Used Radius of Gyration (Rg) to study coiling and compactness in solution. | tandfonline.com |

| Intermolecular Interactions | Salicylate Anions in Ionic Liquids | Investigated hydrogen bonding and π–π stacking interactions. | researchgate.net |

| Protein-Ligand Dynamics | Thiazoline-2-thione derivatives - BSA | Evaluated binding affinities and atomic-level mobility over a 300 ns simulation. | mdpi.com |

In Silico Prediction of Molecular Recognition and Interactions

In silico methods are instrumental in predicting how a molecule like Benzyl 2-hydroxy-5-nitrobenzoate might interact with biological systems, guiding further experimental work in drug discovery and toxicology.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or protein. This method is widely used for nitro-substituted aromatic compounds to explore their potential as enzyme inhibitors. acs.orgbohrium.com For instance, docking studies on nitro benzamide (B126) derivatives against the iNOS enzyme revealed that the binding efficiency was dependent on the number and orientation of the nitro groups. bohrium.com

In a typical docking study, the ligand (Benzyl 2-hydroxy-5-nitrobenzoate) is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds (e.g., with the hydroxyl or nitro groups) and hydrophobic interactions (with the benzyl and phenyl rings), that stabilize the complex. researchgate.net Such studies can suggest potential biological targets for the molecule and provide a structural basis for its observed activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. For nitroaromatic compounds, QSAR is a vital tool for predicting toxicity and designing new therapeutic agents with improved efficacy and safety profiles. mdpi.com

QSAR models are built using a set of known molecules and their measured activities. The models are mathematical equations that relate the activity to calculated properties known as "descriptors." Key descriptors for nitroaromatic compounds often include:

Hydrophobicity (LogP): Relates to how the molecule partitions between lipids and water, affecting its absorption and distribution. mdpi.com

Electronic Descriptors: Parameters like the energy of the LUMO (E_LUMO) and atomic charges, which describe the molecule's electrophilicity and ability to engage in electrostatic interactions. mdpi.comui.ac.id

Steric/Topological Descriptors: Indices that describe the molecule's size, shape, and connectivity.

A systematic review of QSAR studies on nitroaromatic compounds highlights that their toxicity is often linked to their electrophilicity and hydrophobicity. mdpi.com For example, a QSAR study on nitrobenzothiazole derivatives as antimalarial agents successfully created a model linking activity to descriptors like atomic charges, dipole moment, HOMO/LUMO energies, and LogP. ui.ac.id By analyzing the descriptors that are most influential in these models, researchers can gain mechanistic insights into how structural modifications—such as changing the position of the nitro group or altering the ester component—would likely affect the biological activity of Benzyl 2-hydroxy-5-nitrobenzoate. nih.gov

Theoretical Prediction of Spectroscopic Data and Comparison with Experimental Results

In the absence of comprehensive, publicly available experimental spectroscopic data for Benzyl 2-hydroxy-5-nitrobenzoate, computational chemistry and theoretical modeling serve as powerful tools for predicting its spectroscopic characteristics. These theoretical predictions provide a valuable reference for the identification and characterization of the compound in future experimental work. The primary methods employed for these predictions are Density Functional Theory (DFT) for vibrational and NMR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational frequencies of Benzyl 2-hydroxy-5-nitrobenzoate can be theoretically predicted using DFT calculations, commonly with the B3LYP functional and a 6-311+G** basis set. nih.gov Such calculations, after appropriate scaling to account for anharmonicity and other systemic errors, can provide a detailed assignment of the vibrational modes. nih.gov The predicted spectra are expected to show characteristic bands for the various functional groups present in the molecule.

Key predicted vibrational frequencies for Benzyl 2-hydroxy-5-nitrobenzoate would include:

O-H Stretching: A broad band is expected in the region of 3400-3600 cm⁻¹, characteristic of the phenolic hydroxyl group. The exact position and broadness would be influenced by intra- and intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are predicted to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the benzyl group's methylene (B1212753) bridge would be found just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl group (C=O) stretching is a strong, characteristic absorption anticipated in the range of 1680-1720 cm⁻¹. Its position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents.

NO₂ Stretching: The nitro group is expected to show two distinct stretching vibrations: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ region. researchgate.net

C-O Stretching: The ester C-O stretching vibrations are predicted to be in the 1100-1300 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands corresponding to the C=C stretching vibrations within the two aromatic rings are expected in the 1400-1625 cm⁻¹ region. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for Benzyl 2-hydroxy-5-nitrobenzoate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretch | 3400 - 3600 | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |

| Aliphatic C-H Stretch | 2900 - 3000 | Benzyl CH₂ |

| C=O Stretch | 1680 - 1720 | Ester Carbonyl |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Nitro Group |

| Symmetric NO₂ Stretch | 1300 - 1370 | Nitro Group |

| Aromatic C=C Stretch | 1400 - 1625 | Aromatic Rings |

| C-O Stretch | 1100 - 1300 | Ester and Ether Linkages |

These are predicted ranges based on typical values for the respective functional groups and data from related compounds. Precise values would require specific DFT calculations.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of Benzyl 2-hydroxy-5-nitrobenzoate can be simulated using TD-DFT calculations. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitro-substituted aromatic compounds, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions. qu.edu.qa

Based on studies of similar molecules, such as 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and other nitro-substituted aromatics, Benzyl 2-hydroxy-5-nitrobenzoate is expected to absorb significantly in the UV-A and UV-B regions of the electromagnetic spectrum. scirp.org The presence of the nitro group, a strong chromophore, and the extended conjugation across the molecule would likely result in absorption bands in the 280-400 nm range. scirp.org The hydroxyl and benzyl ester groups will also influence the electronic transitions and the precise λmax values.

Table 2: Predicted Electronic Absorption Data for Benzyl 2-hydroxy-5-nitrobenzoate

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~280 - 320 | π → π | Benzoyl moiety |

| ~320 - 400 | n → π / π → π* | Nitroaromatic system |

These predictions are based on TD-DFT studies of related nitro-substituted aromatic esters. The exact λmax values are dependent on the computational level and solvent model used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of Benzyl 2-hydroxy-5-nitrobenzoate can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT. researchgate.netnih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus.

A comparative analysis with the experimentally determined ¹H and ¹³C NMR data for the closely related isomers, benzyl 2-nitrobenzoate (B253500) and benzyl 4-nitrobenzoate, provides a strong basis for predicting the spectrum of the target molecule. rsc.org

¹H NMR: The aromatic protons are expected to appear in the downfield region (7.0-8.5 ppm). The protons on the nitro-substituted ring will be significantly deshielded due to the electron-withdrawing nature of the nitro and ester groups. The phenolic -OH proton would likely be a broad singlet, with its chemical shift being concentration and solvent-dependent. The benzylic CH₂ protons would appear as a characteristic singlet around 5.4 ppm, and the protons of the benzyl group's phenyl ring would be observed in the typical aromatic region around 7.4 ppm. rsc.org

¹³C NMR: The carbonyl carbon of the ester is predicted to be the most downfield signal, typically above 160 ppm. rsc.org The aromatic carbons will resonate in the 120-155 ppm range, with carbons attached to the electron-withdrawing nitro and ester groups being more deshielded. The carbon attached to the hydroxyl group will also be significantly affected. The benzylic CH₂ carbon is expected around 67-68 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl 2-hydroxy-5-nitrobenzoate based on Comparative Analysis

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic H (nitro-substituted ring) | 7.5 - 8.5 | C=O (ester) | ~164 |

| Aromatic H (benzyl ring) | ~7.4 | C-NO₂ | ~150 |

| CH₂ (benzyl) | ~5.4 | C-OH | ~155 |

| OH (phenolic) | Variable (broad) | Aromatic C (nitro-substituted ring) | 123 - 140 |

| Aromatic C (benzyl ring) | ~128 | ||

| CH₂ (benzyl) | ~68 |

Predictions are extrapolated from experimental data for benzyl 2-nitrobenzoate and benzyl 4-nitrobenzoate. The presence of the ortho-hydroxyl group is expected to further influence the shifts on the substituted benzoate (B1203000) ring.

Research Applications and Strategic Derivatization of Benzyl 2 Hydroxy 5 Nitrobenzoate

Strategic Role as a Synthetic Intermediate in Complex Molecule Construction

The utility of Benzyl (B1604629) 2-hydroxy-5-nitrobenzoate as a synthetic intermediate stems from its distinct functional groups—the hydroxyl, nitro, and benzyl-protected carboxyl groups—which can be selectively manipulated. The benzyl group serves as a common protecting group for the carboxylic acid, which can be deprotected under specific conditions to reveal the free acid for further reactions.

Precursor for Advanced Organic Scaffolds, Including Pharmacologically Relevant Compounds

Benzyl 2-hydroxy-5-nitrobenzoate is a valuable precursor for creating a wide array of advanced organic scaffolds. It is a protected derivative of 2-hydroxy-5-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals like mesalazine, which is used to treat inflammatory bowel disease. nbinno.comgoogle.com The strategic value of the benzyl ester lies in its ability to mask the carboxylic acid while other parts of the molecule are modified.

The true synthetic versatility of the compound is unlocked through the transformation of its nitro group. Reduction of the nitro group to an amine yields benzyl 5-amino-2-hydroxybenzoate, a critical intermediate that opens pathways to numerous classes of pharmacologically active compounds. This amino-salicylate scaffold is central to the development of:

Cholinesterase Inhibitors: Derivatives of N-benzyl benzamide (B126) and benzylbenzofuran have been identified as potent and selective inhibitors of Butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govnih.gov The core structure provided by derivatized Benzyl 2-hydroxy-5-nitrobenzoate is foundational to these inhibitors.

Monoamine Oxidase (MAO) Inhibitors: By constructing carboxamide derivatives from the core structure, researchers have developed compounds that show inhibitory activity against both MAO-A and MAO-B, enzymes linked to depression and neurodegenerative disorders. nih.gov

Antibacterial and Antioxidant Agents: The 2-hydroxy benzyl scaffold is present in congeners of benzyl hydrazide that exhibit significant antibacterial and antioxidant properties. jchr.org

| Original Moiety | Synthetic Transformation | Resulting Functional Group | Target Compound Class | Pharmacological Relevance |

| 5-Nitro Group | Catalytic Hydrogenation / Reduction | 5-Amino Group | Aminosalicylates | Anti-inflammatory (precursor to Mesalazine) nbinno.comgoogle.com |

| 5-Nitro Group | Reduction, followed by Acylation | N-Acyl Benzamide | Butyrylcholinesterase Inhibitors | Alzheimer's Disease Treatment nih.gov |

| Benzyl Ester & Nitro Group | Deprotection & Amide Coupling | Carboxamide | MAO / BChE Inhibitors | Neurodegenerative Disorders, Depression nih.gov |

| Core Scaffold | Reaction with Hydrazine | Benzyl Hydrazide | Hydrazide Congeners | Antibacterial, Antioxidant jchr.org |

Building Block for Agrochemical Research

The structural motifs within Benzyl 2-hydroxy-5-nitrobenzoate make it a compound of interest in agrochemical research. Nitroaromatic compounds have a history of use as intermediates in the synthesis of pesticides and other agrochemicals. researchgate.net The salicylic (B10762653) acid framework is also a component of certain herbicidal agents. While specific, large-scale applications of Benzyl 2-hydroxy-5-nitrobenzoate in agrochemicals are not extensively documented, its functional groups offer clear potential for the development of new active ingredients. The nitro group, in particular, is a key feature in a number of commercialized nitroaromatic pesticides.

Engineering for Specific Molecular Interactions and Biological Probes

The strategic derivatization of Benzyl 2-hydroxy-5-nitrobenzoate allows for the precise engineering of molecules designed to interact with specific biological targets or to function as probes in biochemical studies.

Derivatization for Mechanistic Studies of Enzyme Inhibition (e.g., COX-2, Butyrylcholinesterase)

The compound's scaffold is readily adaptable for creating inhibitors to study enzyme mechanisms.

Butyrylcholinesterase (BChE): As noted, the synthesis of N-benzyl benzamide and benzylbenzofuran derivatives has led to highly selective BChE inhibitors. nih.govnih.gov For instance, researchers have developed N-benzyl benzamide derivatives that inhibit BChE with sub-nanomolar potency, providing valuable tools for studying cognitive dysfunction in advanced Alzheimer's disease. nih.gov The synthesis of these inhibitors often involves modifying the amine derived from the reduction of the nitro group on the parent scaffold.

Cyclooxygenase-2 (COX-2): The 2-hydroxybenzoic acid (salicylate) structure is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). Many selective COX-2 inhibitors feature specific side chains, such as sulfonamide groups, attached to an aromatic core. nih.gov By reducing the nitro group of Benzyl 2-hydroxy-5-nitrobenzoate to an amine and subsequently converting it into a sulfonamide or other bioisostere, novel derivatives can be synthesized. These derivatives can then be used as molecular probes to investigate the active site of the COX-2 enzyme and to develop new anti-inflammatory agents with improved selectivity and safety profiles. nih.gov

| Target Enzyme | Derivatization Strategy | Key Structural Feature | Example Inhibitor Class |

| Butyrylcholinesterase (BChE) | Reduction of nitro group; amide bond formation. | N-Benzyl Benzamide | Sub-nanomolar selective inhibitors for Alzheimer's research. nih.gov |

| Cyclooxygenase-2 (COX-2) | Reduction of nitro group; formation of sulfonamide. | Aryl Sulfonamide | Potential selective inhibitors for inflammation studies. nih.govnih.gov |

Design of Ligands for Coordination Chemistry Studies

The functional groups on Benzyl 2-hydroxy-5-nitrobenzoate make it an excellent starting point for designing ligands for coordination chemistry. The development of metal-based coordination compounds is a significant area of medicinal chemistry, yielding complexes with anticancer and antibacterial properties. jacsdirectory.com

A straightforward modification—the reduction of the nitro group to an amine—transforms the molecule into a potential bidentate ligand. The resulting 5-amino-2-hydroxybenzoate derivative can coordinate with transition metal ions through the nitrogen of the amino group and the oxygen of the adjacent hydroxyl group. jacsdirectory.com This creates a stable chelate structure, similar to ligands like N-ortho-hydroxymethyl benzyl valine, which forms stable complexes with 4d transition metals such as ruthenium and palladium. jacsdirectory.com Such metal complexes can be studied for their unique electronic, magnetic, and therapeutic properties.

Advanced Materials Science Research

The unique chemical properties of Benzyl 2-hydroxy-5-nitrobenzoate and its derivatives also lend themselves to applications in materials science.